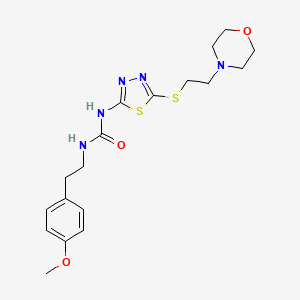
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H25N5O3S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse studies and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiadiazole derivatives with morpholinoethyl thio groups. The synthetic pathway includes:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole nucleus.
- Introduction of Morpholinoethyl Group : This is achieved by reacting the thiadiazole with morpholinoethyl thio derivatives.
- Urea Formation : The final step involves the urea formation through reaction with 4-methoxyphenethyl amine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . For instance:
- Cytotoxic Assays : The MTT assay has been utilized to evaluate cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .
- Mechanism of Action : The presence of the thiadiazole moiety has been linked to enhanced lipophilicity and cellular permeability, facilitating interaction with biological targets .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Activity Against Mycobacterium tuberculosis : Preliminary findings suggest that certain derivatives exhibit activity against resistant strains of M. tuberculosis, which is crucial for developing new treatments for tuberculosis .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound A | HeLa | 29 | Cytotoxic |
| Compound B | MCF-7 | 73 | Cytotoxic |
| Compound C | M. tuberculosis | Not specified | Antimicrobial |
Case Study: Cytotoxicity Evaluation
In a study evaluating various thiadiazole derivatives, it was found that those incorporating additional functional groups (like phthalimide) exhibited improved cytotoxic properties. For instance, a derivative similar to our compound showed an IC50 value of 29 μM against HeLa cells, indicating significant anticancer activity .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Metabolic Stability : The compound exhibits good metabolic stability with a favorable half-life (T1/2), which is critical for sustained therapeutic effects.
- Bioavailability : Enhanced bioavailability has been noted for related compounds, suggesting that modifications to the structure can lead to improved absorption and distribution in biological systems .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S2/c1-25-15-4-2-14(3-5-15)6-7-19-16(24)20-17-21-22-18(28-17)27-13-10-23-8-11-26-12-9-23/h2-5H,6-13H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVVQDDAQLVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














